Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate

Catalog No.
S11428683
CAS No.
M.F
C19H19NO7
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthala...

Product Name

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate

IUPAC Name

dimethyl 5-[(3,5-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C19H19NO7/c1-24-15-8-11(9-16(10-15)25-2)17(21)20-14-6-12(18(22)26-3)5-13(7-14)19(23)27-4/h5-10H,1-4H3,(H,20,21)

InChI Key

DWTWYZBCSVNHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate is a chemical compound characterized by its unique structure, which includes a dimethoxybenzoyl group attached to an amine functional group on an isophthalate backbone. This compound can be represented by the molecular formula C13H15NO5C_{13}H_{15}NO_5 and has a distinctive arrangement of functional groups that contribute to its chemical properties and biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it an interesting subject for research in various fields.

The chemical behavior of Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate can be analyzed through various reactions typical of isophthalate derivatives. These reactions may include:

  • Esterification: The carboxylic acid groups can undergo esterification with alcohols, leading to the formation of esters.
  • Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The methoxy groups can participate in nucleophilic substitution reactions under certain conditions.

These reactions are essential for synthesizing derivatives and exploring modifications that could enhance biological or chemical properties.

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate exhibits potential biological activities that warrant further investigation. Compounds with similar structures often show:

  • Anticancer Activity: Many isophthalate derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Compounds containing methoxy groups have been linked to reduced inflammation in biological models.

The specific biological effects of Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate require empirical studies to elucidate its mechanisms of action.

Several methods can be employed to synthesize Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate:

  • Direct Acylation: This method involves the reaction of isophthalic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base like pyridine, followed by methylation.
  • Multi-step Synthesis: Starting from dimethyl isophthalate, one can introduce the amine and then perform acylation with 3,5-dimethoxybenzoic acid.
  • Use of Coupling Agents: Employing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of the amide bond between the amine and the acyl chloride.

Each method offers distinct advantages regarding yield and purity, depending on the desired application.

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or microbial infections.
  • Material Science: Utilized in the synthesis of polymers or materials with specific thermal or mechanical properties due to its structural characteristics.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide formulation component due to its biological activity.

Interaction studies are crucial for understanding how Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate interacts with biological systems. Research may focus on:

  • Protein Binding: Investigating how this compound binds to proteins could reveal insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can provide information on its efficacy and safety profile.
  • Synergistic Effects: Exploring interactions with other compounds may enhance its biological activity or reduce toxicity.

Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Dimethyl 5-aminoisophthalateContains an amino groupLacks methoxy substituents
Dimethyl 4-aminoisophthalateSimilar backbone but different position of amino groupDifferent biological activity profile
Dimethyl 2-aminoisophthalateContains an amino group at position twoPotentially different reactivity due to positioning
Dimethyl 5-chloroacetylaminoisophthalateContains a chloroacetyl group instead of dimethoxybenzoylDifferent reactivity patterns due to chlorine presence

The unique combination of methoxy groups and the specific positioning of functional groups in Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate distinguishes it from these similar compounds, potentially leading to unique biological activities and applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

373.11615195 g/mol

Monoisotopic Mass

373.11615195 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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